molecular formula C23H26N2O2 B11372119 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11372119
M. Wt: 362.5 g/mol
InChI Key: QLMYZQGCTCZIOU-UHFFFAOYSA-N
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Description

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound with a unique structure that combines a piperidine ring, a benzoxazole ring, and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-tert-butylbenzoyl)piperidine. This intermediate is subsequently reacted with 2-aminophenol under specific conditions to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole apart from similar compounds is its unique combination of the piperidine and benzoxazole rings with the tert-butylbenzoyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C23H26N2O2/c1-23(2,3)18-10-8-17(9-11-18)22(26)25-14-12-16(13-15-25)21-24-19-6-4-5-7-20(19)27-21/h4-11,16H,12-15H2,1-3H3

InChI Key

QLMYZQGCTCZIOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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